A Technical Guide to Z-L-beta-homo-Glu(OtBu)-OH: A Key Building Block in Peptide and Medicinal Chemistry
A Technical Guide to Z-L-beta-homo-Glu(OtBu)-OH: A Key Building Block in Peptide and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-L-beta-homo-Glu(OtBu)-OH is a synthetic, non-proteinogenic amino acid derivative that serves as a crucial building block in peptide synthesis and medicinal chemistry. As a beta-homo-amino acid, it contains an additional methylene group in its backbone compared to its natural α-amino acid counterpart, L-glutamic acid. This structural modification is instrumental in designing peptides with altered secondary structures and enhanced pharmacological properties. This guide provides a comprehensive overview of its chemical properties, its role in synthetic methodologies, and detailed protocols for its application, particularly in Solid-Phase Peptide Synthesis (SPPS).
Introduction and Core Identity
Z-L-beta-homo-Glu(OtBu)-OH, systematically named (3S)-3-(Benzyloxycarbonylamino)-6-(tert-butoxy)-6-oxohexanoic acid, is an orthogonally protected derivative of L-beta-homoglutamic acid. The molecule incorporates three key features essential for its function in organic synthesis:
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Z-group (Benzyloxycarbonyl): An amine protecting group on the β-amino function, which is stable under various conditions but can be removed by catalytic hydrogenation.
-
OtBu (tert-butyl ester): A protecting group for the side-chain (δ) carboxylic acid. This group is stable to many reagents but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[1][2]
-
Free Carboxylic Acid: The unprotected α-carboxylic acid is available for coupling reactions, enabling its incorporation into a growing peptide chain.
The incorporation of β-homo-amino acids like this derivative into peptides can introduce conformational constraints, leading to more stable secondary structures (e.g., helices and sheets). This modification can significantly enhance peptide properties, including increased biological half-life, improved potency and selectivity, and reduced susceptibility to enzymatic degradation.[3]
Physicochemical and Safety Data
While specific experimental data for Z-L-beta-homo-Glu(OtBu)-OH is not widely published, the properties of the closely related and commonly used Fmoc-protected analogue, Fmoc-L-beta-homo-Glu(OtBu)-OH, provide a reliable reference.
| Property | Data (for Fmoc-L-beta-homo-Glu(OtBu)-OH) | Reference |
| CAS Number | 203854-49-3 | [4][5][6] |
| Molecular Formula | C₂₅H₂₉NO₆ | [4][5][6] |
| Molecular Weight | 439.5 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 115°C to 120°C | [4] |
| Solubility | Slightly soluble in water | [4] |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at 2-8°C in a dry, sealed place | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| InChI Key | XPCDWOCHPTYDPV-INIZCTEOSA-N | [4][5] |
Role in Synthetic Chemistry
The primary application of Z-L-beta-homo-Glu(OtBu)-OH is as a building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[7][8] The orthogonal protection scheme allows for the selective deprotection and reaction of its functional groups, which is fundamental to the stepwise elongation of a peptide chain.
Logical Workflow in Peptide Synthesis
The diagram below illustrates the general cycle of incorporating a protected amino acid like Z-L-beta-homo-Glu(OtBu)-OH into a peptide sequence during SPPS. The process is iterative, with each cycle adding one amino acid residue.
Experimental Protocols
While a specific protocol for Z-L-beta-homo-Glu(OtBu)-OH is not available, the following represents a standard, detailed methodology for its coupling during Fmoc-based SPPS. This protocol can be adapted for Boc-based strategies by substituting the appropriate deprotection and coupling reagents.
Protocol: Manual Coupling in Fmoc-SPPS
This protocol assumes a synthesis scale of 0.1 mmol on a pre-loaded Wang or Rink Amide resin.
1. Materials and Reagents:
-
Resin: 0.1 mmol of Fmoc-Rink Amide resin (or other suitable resin with the first amino acid attached).
-
Amino Acid: Z-L-beta-homo-Glu(OtBu)-OH (0.4 mmol, 4 equivalents).
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.38 mmol, 3.8 equivalents).
-
HOBt (Hydroxybenzotriazole) (0.4 mmol, 4 equivalents).
-
-
Base: DIPEA (N,N'-Diisopropylethylamine) (0.8 mmol, 8 equivalents).
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Equipment: SPPS reaction vessel, shaker, filtration apparatus.
2. Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add 10 mL of DMF and shake for 30 minutes to swell the resin beads.
-
Drain the DMF.
3. Fmoc Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the swollen resin.
-
Shake for 5 minutes. Drain the solution.
-
Add another 10 mL of 20% piperidine in DMF.
-
Shake for 15 minutes. Drain the solution.
-
Wash the resin thoroughly by adding 10 mL of DMF, shaking for 1 minute, and draining. Repeat this wash step five times.
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).[9]
4. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Z-L-beta-homo-Glu(OtBu)-OH (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in 5 mL of anhydrous DMF.
-
Add DIPEA (0.8 mmol) to the activation solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Shake the reaction vessel at room temperature for 2-4 hours. Note: Coupling of β-amino acids can be slower than α-amino acids, requiring extended reaction times.
5. Post-Coupling Wash and Monitoring:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with 10 mL of DMF (3 times), 10 mL of DCM (3 times), and 10 mL of DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow/colorless beads, is desired).[9] If the test is positive, a second coupling (recoupling) may be necessary by repeating Step 4.
6. Capping (Optional but Recommended):
-
To block any unreacted free amines, add a solution of 10% acetic anhydride and 2% DIPEA in DMF to the resin.
-
Shake for 20 minutes.
-
Drain and wash the resin as described in Step 5. This prevents the formation of deletion sequences in the final peptide.[10]
7. Iteration:
-
This entire process (Steps 3-6) constitutes one cycle of amino acid addition. Repeat the cycle for each subsequent amino acid in the desired peptide sequence.
Conclusion
Z-L-beta-homo-Glu(OtBu)-OH is a specialized chemical tool for advanced peptide design and drug development. Its unique structure, featuring a lengthened backbone and an orthogonal protection scheme, allows researchers to construct novel peptides with potentially superior therapeutic profiles. A thorough understanding of its properties and the application of robust synthetic protocols, such as those outlined for SPPS, are essential for leveraging its full potential in creating next-generation peptide-based therapeutics and research agents.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. N-Fmoc-L-beta-homoglutamic acid 6-tert-butyl ester, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Fmoc-beta-Hoglu(Otbu)-OH | C25H29NO6 | CID 2761518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. jpt.com [jpt.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Bot Detection [iris-biotech.de]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
